molecular formula C9H15N B176354 N-(prop-2-yn-1-yl)cyclohexanamine CAS No. 18292-76-7

N-(prop-2-yn-1-yl)cyclohexanamine

Cat. No.: B176354
CAS No.: 18292-76-7
M. Wt: 137.22 g/mol
InChI Key: PDZCAXWOOIGGAM-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)cyclohexanamine is a chemical compound with the molecular formula C9H15N It is known for its unique structure, which includes a cyclohexane ring attached to an amine group and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(prop-2-yn-1-yl)cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(prop-2-yn-1-yl)cyclohexanamine serves as a valuable building block in the synthesis of more complex molecules. It is utilized in organic synthesis for the preparation of various derivatives through reactions such as oxidation, reduction, and nucleophilic substitution. The compound can undergo:

  • Oxidation : Leading to the formation of oximes or nitriles.
  • Reduction : Producing cyclohexylamine derivatives.
  • Substitution : Resulting in N-substituted cyclohexanamine derivatives.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its ability to inhibit specific enzymes, particularly monoamine oxidase (MAO), positions it as a candidate for developing treatments for mood disorders such as depression and anxiety .

Enzyme Inhibition Studies

Research has demonstrated that this compound acts as a reversible inhibitor of MAO, with studies reporting significant inhibition values (IC50) under controlled conditions. This activity suggests its potential utility in medicinal chemistry .

Medicine

The compound is being explored for its therapeutic properties, particularly in drug synthesis. It has shown promise in developing new antidepressants and antimicrobial agents due to its biological activity against various bacterial strains . The unique structural features allow it to interact with cellular receptors and modulate important signaling pathways.

Industry

This compound is also utilized in the production of specialty chemicals and materials. Its application extends to the development of new materials with enhanced properties due to its ability to participate in diverse chemical reactions.

Recent studies indicate that this compound exhibits notable biological activities:

Antimicrobial Properties

In vitro investigations have shown that the compound possesses significant antimicrobial activity against several pathogenic bacteria, suggesting its potential for developing new antimicrobial agents .

Case Studies

Several case studies highlight the applications of this compound:

  • Monoamine Oxidase Inhibition : A study demonstrated that this compound effectively inhibits MAO, indicating its relevance in treating psychiatric disorders.
  • Antimicrobial Efficacy : Testing against various bacterial strains revealed minimum inhibitory concentrations (MICs) that support its potential use as an antimicrobial agent.

Applications in Research and Industry

The following table summarizes key applications of this compound across different fields:

FieldApplication
Medicinal ChemistryDevelopment of new antidepressants and antimicrobial agents.
BiochemistryStudy of enzyme kinetics and inhibition mechanisms.
Organic SynthesisReagent in the synthesis of complex organic molecules.
Industrial ChemistryProduction of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(prop-2-yn-1-yl)cyclohexanamine exerts its effects involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These reactive species can then participate in further chemical reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds .

Biological Activity

N-(prop-2-yn-1-yl)cyclohexanamine, also known as propargyl cyclohexylamine, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NC_{10}H_{15}N, featuring a cyclohexane ring substituted with a propargyl amine group. The presence of the propargyl group imparts distinct chemical reactivity, influencing its interactions with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. For instance, it has been noted for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism .
  • Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that are crucial for various physiological processes. This interaction can lead to alterations in neurotransmitter levels and influence mood and behavior.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. In vitro studies demonstrated that the compound exhibits significant activity against a range of bacterial strains, suggesting its applicability in developing new antimicrobial agents.

Enzyme Inhibition Studies

A study focused on the compound's ability to inhibit cyclohexylamine oxidase variants showed promising results in deracemization processes. The compound was tested alongside enzyme mutants, yielding high enantiomeric excesses for specific derivatives . This indicates its potential utility in chiral drug synthesis.

Case Studies

  • Monoamine Oxidase Inhibition : A study demonstrated that this compound acts as a reversible inhibitor of MAO, which is significant for developing treatments for depression and anxiety disorders. The compound showed an IC50 value indicative of effective inhibition under controlled experimental conditions .
  • Antimicrobial Efficacy : In another study, the compound was tested against several pathogenic bacteria, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent. The results suggested further exploration into its mechanism and application in clinical settings.

Applications in Research and Industry

This compound has several applications across different fields:

Field Application
Medicinal Chemistry Development of new antidepressants and antimicrobial agents.
Biochemistry Study of enzyme kinetics and inhibition mechanisms.
Organic Synthesis Reagent in the synthesis of complex organic molecules.

Properties

IUPAC Name

N-prop-2-ynylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8-10-9-6-4-3-5-7-9/h1,9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZCAXWOOIGGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365333
Record name N-(prop-2-yn-1-yl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18292-76-7
Record name N-(prop-2-yn-1-yl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(prop-2-yn-1-yl)cyclohexanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(prop-2-yn-1-yl)cyclohexanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(prop-2-yn-1-yl)cyclohexanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(prop-2-yn-1-yl)cyclohexanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(prop-2-yn-1-yl)cyclohexanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(prop-2-yn-1-yl)cyclohexanamine

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